N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2S and its molecular weight is 460.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research in this area often targets the synthesis and detailed structural analysis of compounds with similar structures, aiming to understand their molecular configurations and potential for further chemical modifications. For example, studies have described the synthesis of various heterocyclic compounds, including thiazole and triazole derivatives, showcasing methods like crystal structure analysis to elucidate their molecular arrangements (Liu et al., 2013; B. Kariuki et al., 2021). These studies contribute to the fundamental understanding of chemical synthesis techniques and the impact of structural variations on the properties of the compounds.
Biological Activities
A significant portion of research is dedicated to exploring the biological activities of these compounds, including their antimicrobial, antifungal, and anti-inflammatory properties. Investigations into the bioactivities of synthesized compounds reveal their potential applications in developing new therapeutic agents. Studies have demonstrated the antimicrobial and antifungal effectiveness of synthesized compounds against various strains, providing insights into their potential use as antimicrobial and antifungal agents (Xiao‐Wen Sun et al., 2000; N. Desai et al., 2007).
Mechanistic Studies and Chemical Properties
Some research focuses on understanding the chemical reactions and mechanisms underlying the formation of these compounds, as well as their physical and chemical properties. For instance, studies on the reaction mechanisms and solubility thermodynamics of related compounds provide valuable information for optimizing synthesis processes and understanding their behavior in various solvents (I. V. Ledenyova et al., 2018; T. Volkova et al., 2020).
Antimicrobial and Antifungal Screening
The screening of synthesized compounds for antimicrobial and antifungal activities is a crucial step in identifying potential therapeutic agents. Research has shown that various synthesized compounds exhibit significant inhibitory effects against a range of bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (P. Sah et al., 2014; V. Dabholkar et al., 2011).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVBLZVRQCWGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.